molecular formula C17H23N3OS B11492834 4,5,6-Trimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile

4,5,6-Trimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B11492834
M. Wt: 317.5 g/mol
InChI Key: DHQLDPNKSPDYKW-UHFFFAOYSA-N
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Description

4,5,6-Trimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired substitutions on the pyridine ring. Common synthetic routes may include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step may involve the use of thiol reagents under controlled conditions.

    Substitution with the piperidinyl group: This can be done using piperidine derivatives in the presence of suitable catalysts.

    Final modifications: Additional steps to introduce the carbonitrile group and other methyl substitutions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can yield primary amines.

Scientific Research Applications

4,5,6-Trimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

4,5,6-trimethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C17H23N3OS/c1-11-5-7-20(8-6-11)16(21)10-22-17-15(9-18)13(3)12(2)14(4)19-17/h11H,5-8,10H2,1-4H3

InChI Key

DHQLDPNKSPDYKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=C(C(=C(C(=N2)C)C)C)C#N

Origin of Product

United States

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